Cyclobutenbriarein A
Description
Cyclobutenbriarein A is a structurally unique briarane-type diterpenoid isolated from the gorgonian octocoral Briareum asbestinum. This compound was first reported in a 1996 study by González et al., who highlighted its unprecedented bicyclic core fused with a cyclobutene moiety, which confers distinct stereochemical and reactivity properties compared to conventional briaranes . This compound exhibits moderate bioactivity, including cytotoxic and anti-inflammatory effects, though its mechanisms remain under investigation.
Properties
Molecular Formula |
C26H34O10 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(1R,3S,6S,7S,10R,11S,12S,13S,14S,15R,16R,18R)-12-acetyloxy-11,14-dihydroxy-1,5,10,14-tetramethyl-2,9-dioxo-8,17-dioxapentacyclo[11.5.0.03,6.07,11.016,18]octadec-4-en-15-yl] butanoate |
InChI |
InChI=1S/C26H34O10/c1-7-8-14(28)34-21-16-20(35-16)24(5)17(25(21,6)31)22(33-12(4)27)26(32)11(3)23(30)36-19(26)15-10(2)9-13(15)18(24)29/h9,11,13,15-17,19-22,31-32H,7-8H2,1-6H3/t11-,13-,15+,16+,17+,19-,20-,21+,22-,24-,25-,26-/m0/s1 |
InChI Key |
AYCOKFQIJWJCBF-NPNSXBMESA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@H](O2)[C@]3([C@H]([C@]1(C)O)[C@@H]([C@@]4([C@H](C(=O)O[C@H]4[C@H]5[C@@H](C3=O)C=C5C)C)O)OC(=O)C)C |
Canonical SMILES |
CCCC(=O)OC1C2C(O2)C3(C(C1(C)O)C(C4(C(C(=O)OC4C5C(C3=O)C=C5C)C)O)OC(=O)C)C |
Synonyms |
cyclobutenbriarein A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of this compound and Analogues
- Cyclobutene Ring vs. Decalin Systems : The tricyclic core of this compound contrasts with the decalin systems of briareolate esters, which lack strained cyclobutene rings. This strain likely enhances this compound’s reactivity in derivatization reactions .
- Epoxy vs. Cyclobutene Functionalization : Asbestinanes feature an epoxy group at C-8/C-9, while this compound’s cyclobutene moiety introduces unique electronic effects, as evidenced by downfield-shifted $^{13}\text{C}$ NMR signals (e.g., C-4 at δ 145 ppm) .
Bioactivity Comparison
Table 2: Reported Bioactivities of Selected Briaranes
- Cytotoxicity : this compound shows intermediate potency compared to briarolides, which exhibit stronger activity due to their macrocyclic lactone’s membrane-targeting properties.
- Anti-Inflammatory Effects : The cyclobutene ring may reduce NF-κB inhibition efficacy compared to briareolate esters, which have acetyl groups enhancing interaction with inflammatory mediators .
Q & A
Basic: What experimental approaches are recommended for the initial isolation and structural elucidation of Cyclobutenbriarein A?
Methodological Answer:
Initial isolation typically involves bioassay-guided fractionation using techniques like HPLC or column chromatography, followed by spectroscopic characterization (e.g., NMR, MS, X-ray crystallography). For structural elucidation, prioritize high-resolution mass spectrometry (HRMS) to determine molecular formula and 2D NMR (COSY, HSQC, HMBC) to map carbon-proton connectivity. Ensure purity (>95%) via analytical HPLC before crystallizing the compound for X-ray diffraction . Reproducibility requires detailed documentation of solvent systems, temperature, and chromatographic gradients in the experimental section .
Basic: How can researchers design a robust synthesis route for this compound, considering its complex bicyclic framework?
Methodological Answer:
Start with retrosynthetic analysis to identify key bonds and reactive intermediates. Prioritize ring-closing metathesis (RCM) or [2+2] photocycloaddition for the cyclobutene moiety, validated by computational modeling (DFT) to predict regioselectivity. Optimize reaction conditions (e.g., catalyst loading, light intensity for photocycloaddition) using design of experiments (DoE) to assess variables like temperature and solvent polarity. Monitor reaction progress via TLC/GC-MS and confirm stereochemistry via NOESY NMR .
Advanced: How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?
Methodological Answer:
Contradictions may arise from solvent effects, pH variations, or impurities. Perform a comparative analysis by replicating experiments under identical conditions (solvent, concentration, temperature) as cited studies. Use deuterated solvents with controlled pH and internal standards (e.g., TMS) for NMR calibration. Validate results with independent techniques: compare experimental NMR data with DFT-predicted shifts or cross-validate via synthetic derivatives. Publish raw spectral data in supplementary materials to enhance transparency .
Advanced: What strategies are effective in resolving low yield or instability during the synthesis of this compound derivatives?
Methodological Answer:
Low yields often stem from competing side reactions or thermodynamic instability. Employ kinetic control by optimizing reaction time and temperature (e.g., cryogenic conditions for photolabile intermediates). Introduce protecting groups (e.g., silyl ethers) for reactive hydroxyl moieties. For instability, characterize degradation pathways via LC-MS and stabilize intermediates through salt formation or lyophilization. Use accelerated stability studies (40°C/75% RH) to identify degradation triggers and modify storage conditions (e.g., inert atmosphere, dark vials) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs or cheminformatics predictions. Use cell-based assays (e.g., cytotoxicity via MTT, apoptosis via flow cytometry) with appropriate controls (vehicle, positive/negative controls). Validate dose-response relationships (IC₅₀/EC₅₀) using nonlinear regression models. Include counter-screens to rule out nonspecific effects (e.g., redox cycling, aggregation). Document assay conditions (cell line, passage number, serum concentration) to ensure reproducibility .
Advanced: How can researchers reconcile discrepancies between in vitro and in vivo activity profiles of this compound?
Methodological Answer:
Discrepancies may arise from pharmacokinetic (PK) limitations (e.g., poor bioavailability, metabolic instability). Perform ADME profiling: assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 assay). Use PK/PD modeling to correlate exposure and effect. If in vitro activity does not translate in vivo, consider prodrug strategies or nanoformulation to enhance delivery. Validate target engagement in vivo via PET imaging or biomarker analysis .
Basic: What analytical techniques are critical for assessing the purity and stereochemical integrity of this compound?
Methodological Answer:
Combine orthogonal methods:
- Purity : HPLC-DAD/ELSD (>95% purity threshold) with multiple solvent systems (e.g., reversed-phase and HILIC).
- Stereochemistry : Compare experimental optical rotation with literature values; use electronic circular dichroism (ECD) or vibrational CD (VCD) for absolute configuration.
- Crystallinity : Powder XRD to confirm amorphous/crystalline nature, critical for stability studies.
Cross-validate results with independent labs to minimize instrumentation bias .
Advanced: How can computational methods enhance the study of this compound’s mechanism of action?
Methodological Answer:
Apply molecular docking (AutoDock, Schrödinger) to predict target binding modes, followed by molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes. Use QSAR models to optimize pharmacophore features. Validate predictions via site-directed mutagenesis or SPR binding assays. For polypharmacology, employ network pharmacology tools (Cytoscape) to map multi-target interactions .
Basic: What are the best practices for documenting synthetic procedures and spectral data in publications?
Methodological Answer:
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Provide step-by-step synthetic protocols with yields, reaction scales, and characterization data (Rf values, NMR peaks).
- Include high-resolution spectra (NMR, MS) in supplementary materials, annotated with key assignments.
- For known compounds, cite literature comparisons; for new compounds, report elemental analysis or HRMS.
- Use standardized nomenclature (IUPAC) and avoid ambiguous terms like "standard conditions" .
Advanced: How should researchers design a study to explore structure-activity relationships (SAR) of this compound analogs?
Methodological Answer:
Adopt a systematic SAR workflow:
Scaffold diversification : Synthesize analogs with modifications at key positions (e.g., cyclobutene ring, substituents).
Bioactivity profiling : Test analogs in primary and secondary assays to identify critical functional groups.
Data analysis : Use multivariate statistics (PCA, PLS) to correlate structural features with activity.
Hypothesis refinement : Iterate based on outliers (e.g., inactive analogs with predicted activity).
Publish negative results to prevent redundant efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
